N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenylsulfonyl group and an N-cyclohexyl acetamide moiety. This structure combines sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with cyclohexylamine intermediates.
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFDBLANXFTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with 4-fluorophenylsulfonyl chloride to form the sulfonyl derivative. Subsequent acylation with cyclohexylamine and acetic anhydride leads to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or analgesic agent. Its interaction with biological targets can be studied to develop new therapeutic drugs.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide and analogous compounds:
Key Findings:
Structural Variations :
- Sulfonyl Group Position : The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogs like the 4-chlorophenylsulfonyl derivative and the pyrimidoindole-sulfonyl variant . Halogen substitution (F vs. Cl) impacts electronic properties and binding affinity.
- Acetamide Substituents : The cyclohexyl group in the target compound contrasts with the 4-ethylphenyl or propylacetamide moieties in analogs. Bulkier substituents like cyclohexyl may enhance lipophilicity and membrane permeability.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for related sulfonamide-acetamide hybrids, such as sulfonylation of piperidine followed by amide coupling (e.g., via chloroacetyl chloride and cyclohexylamine) .
- In contrast, pyrimidoindole derivatives require multi-component reactions involving heterocyclic scaffolds .
Biological Implications :
- While direct data are unavailable, the 4-fluorophenylsulfonyl group is associated with antimicrobial activity in compounds like N-substituted 1,3,4-oxadiazole derivatives .
- Piperazine-sulfonyl analogs (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier.
Physicochemical Properties :
- The target compound’s molecular weight (~394.5 g/mol) and lipophilic groups (cyclohexyl, fluorophenyl) suggest moderate solubility in organic solvents, aligning with trends in similar sulfonamides .
Biological Activity
N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparison with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The compound features a piperidine ring, a cyclohexyl group, and a sulfonyl group attached to a fluorophenyl moiety, which contribute to its biological activity and reactivity in various biochemical environments .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the piperidine structure may facilitate binding to neurotransmitter receptors .
Interaction with Receptors
Research indicates that the compound may exhibit affinity for various neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation. For instance, compounds with similar structures have demonstrated analgesic properties by modulating the activity of opioid receptors .
In Vitro Studies
In vitro studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines. The compound's IC50 values suggest that it can inhibit cell proliferation effectively. For example, preliminary assays indicated IC50 values in the range of 10–20 µM against human glioma cells, suggesting potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | ED50 (mg/kg) |
|---|---|---|---|
| N-cyclohexyl-1-(4-chlorophenyl)sulfonylpiperidine | Similar piperidine core | Moderate analgesic effects | 7 |
| N-cyclohexyl-1-(4-methylphenyl)sulfonylpiperidine | Similar piperidine core | Lower anti-inflammatory activity | 10 |
This comparison highlights how slight modifications in substituents can significantly alter the biological profile of similar compounds.
Case Studies and Applications
Recent studies have explored the application of this compound in drug development:
- Pain Management : A study demonstrated its efficacy in reducing pain responses in animal models, suggesting potential use in developing new analgesics.
- Anti-Cancer Research : Ongoing investigations focus on its mechanism as a potential inhibitor of tumor growth through modulation of specific signaling pathways.
- Neuropharmacology : Research into its effects on neurotransmitter systems may lead to new treatments for neurological disorders.
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility .
- Yield improvement : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperidine) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm the piperidine ring (δ 1.5–3.5 ppm for protons), sulfonyl group (δ ~7.8 ppm for aromatic F-substituted protons), and acetamide carbonyl (δ ~170 ppm in 13C NMR) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C19H26FN2O3S: 381.16) .
- IR spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. Data Interpretation :
- Compare IC50 values across assays to identify primary targets.
- Use knockout models or siRNA silencing to validate specificity .
Advanced: What strategies resolve contradictions in reported biological activities of sulfonamide-acetamide derivatives across different assay systems?
Answer:
Common Contradictions : Discrepancies in IC50 values or efficacy between cell-based vs. enzymatic assays.
Resolution Strategies :
Assay condition standardization :
- Control pH (7.4), temperature (37°C), and ion concentrations to mimic physiological conditions .
Orthogonal validation :
- Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Pharmacokinetic factors :
- Assess compound stability (e.g., plasma protein binding, metabolic half-life) using LC-MS/MS .
Case Study : A sulfonamide derivative showed COX-2 inhibition in purified enzyme assays but no activity in macrophage cells. Resolution involved testing cellular permeability (logP >3.5 improved uptake) .
Basic: What purification methods ensure high purity (>95%) of the synthesized compound?
Q. Answer :
- Flash chromatography : Use silica gel with ethyl acetate/hexane (30:70 to 50:50 gradient) .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter crystals .
- HPLC : Semi-preparative C18 column, acetonitrile/water (60:40) at 2 mL/min .
Q. Purity Validation :
- HPLC-UV : Single peak at 254 nm, retention time ~8.2 min .
- Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation <0.4%) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer :
SAR Parameters :
Piperidine substitution : Replace 4-fluorophenylsulfonyl with 4-chlorophenylsulfonyl to enhance lipophilicity (logP ↑0.5) and blood-brain barrier penetration .
Acetamide chain : Introduce methyl groups at the cyclohexyl moiety to reduce metabolic degradation (t1/2 ↑2.5× in liver microsomes) .
Q. Data-Driven Optimization :
| Modification | Bioactivity Change (IC50) | Reference |
|---|---|---|
| 4-F → 4-Cl sulfonyl | COX-2 inhibition ↓20% | |
| Cyclohexyl → adamantyl | Solubility ↓, potency ↑2× |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
